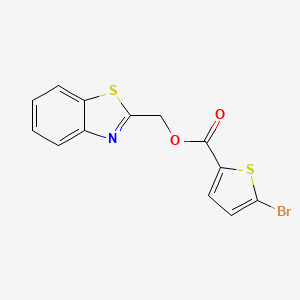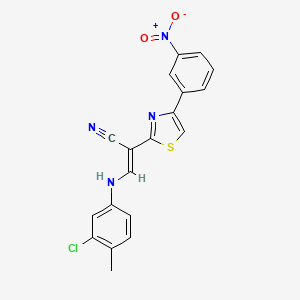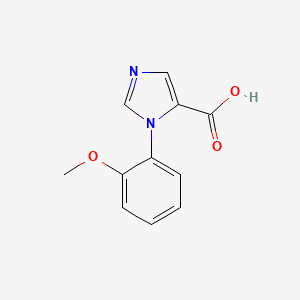
2-Bromo-5-(2-methylpropyl)thiophene
Übersicht
Beschreibung
“2-Bromo-5-(2-methylpropyl)thiophene” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . Another method involves the coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids via Suzuki cross-coupling reactions .Chemical Reactions Analysis
“2-Bromo-5-(2-methylpropyl)thiophene” undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It can also undergo coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .Wissenschaftliche Forschungsanwendungen
Material Science: Corrosion Inhibitors
2-Bromo-5-(2-methylpropyl)thiophene: is utilized in material science, particularly as a corrosion inhibitor . Its thiophene derivatives are known for their ability to form protective layers on metals, thus preventing oxidation and degradation.
Organic Semiconductors
This compound plays a significant role in the development of organic semiconductors . Its structural properties contribute to the advancement of materials that exhibit semiconducting behaviors, which are crucial for electronic devices.
Organic Field-Effect Transistors (OFETs)
In the realm of OFETs, 2-Bromo-5-(2-methylpropyl)thiophene derivatives are valuable for their high charge-carrier mobility . They are used to create thin-film transistors that serve as switches or amplifiers in electronic circuits.
Organic Light-Emitting Diodes (OLEDs)
The thiophene-based molecules, including 2-Bromo-5-(2-methylpropyl)thiophene , are integral in fabricating OLEDs . These devices are used in display and lighting technologies, benefiting from the compound’s electroluminescent properties.
Medicinal Chemistry: Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects . 2-Bromo-5-(2-methylpropyl)thiophene may be involved in synthesizing biologically active compounds that harness these properties.
Industrial Chemistry: Synthesis of Polymers
In industrial chemistry, 2-Bromo-5-(2-methylpropyl)thiophene is used in the synthesis of polymers . These polymers have applications in various fields, including coatings, adhesives, and specialty plastics.
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Wirkmechanismus
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to participate in various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes, including apoptosis signaling pathways .
Pharmacokinetics
Its molecular weight of 21914 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Some thiophene derivatives have been shown to exhibit cytotoxicity against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(2-methylpropyl)thiophene. For instance, its storage temperature is recommended to be 4°C , suggesting that temperature could affect its stability
Eigenschaften
IUPAC Name |
2-bromo-5-(2-methylpropyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFODWCVBXQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1522107-19-2 | |
| Record name | 2-bromo-5-(2-methylpropyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-Cyclobutylthiomorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2872439.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2872444.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)


![3-(1,3-Benzodioxol-5-ylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B2872449.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2872456.png)
![2-(butylthio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872457.png)